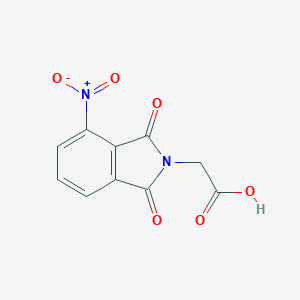
3-Ethylundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylundecane is an organic compound with the chemical formula C12H26. It is a branched alkane with an ethyl group attached to the third carbon atom of the carbon chain. 3-Ethylundecane has been widely studied for its potential use in various scientific research applications, including as a model compound for studying the mechanism of action of other organic compounds.
Wirkmechanismus
The mechanism of action of 3-ethylundecane is not well understood, but it is believed to interact with other organic compounds through van der Waals forces and other weak non-covalent interactions. It has been shown to have a low toxicity profile and is not believed to have any significant pharmacological effects.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3-ethylundecane. It is not believed to have any significant effects on human health or the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-ethylundecane in lab experiments is its low toxicity profile, which makes it a safe and convenient model compound for studying the properties of other organic compounds. However, its relatively low boiling point and high volatility may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 3-ethylundecane. One area of interest is the development of new synthetic methods for producing the compound in higher yields and greater purity. Another area of interest is the use of 3-ethylundecane as a model compound for studying the properties of oil-water interfaces under different conditions. Additionally, further research could be conducted to investigate the potential use of 3-ethylundecane as a reference compound for analyzing complex mixtures of hydrocarbons.
Synthesemethoden
The synthesis of 3-ethylundecane can be accomplished through a variety of methods, including the catalytic hydrogenation of undecene or the reaction of 1-bromoundecane with ethylmagnesium bromide. The purity of the compound can be improved through distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
3-Ethylundecane has been used as a model compound for studying the mechanism of action of other organic compounds. For example, it has been used to investigate the effects of various surfactants on the properties of oil-water interfaces. It has also been used as a reference compound for the development of analytical methods for analyzing complex mixtures of hydrocarbons.
Eigenschaften
CAS-Nummer |
17312-58-2 |
|---|---|
Produktname |
3-Ethylundecane |
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
3-ethylundecane |
InChI |
InChI=1S/C13H28/c1-4-7-8-9-10-11-12-13(5-2)6-3/h13H,4-12H2,1-3H3 |
InChI-Schlüssel |
NJDOLAPZCLPAHZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CC)CC |
Kanonische SMILES |
CCCCCCCCC(CC)CC |
Synonyme |
3-Ethylundecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



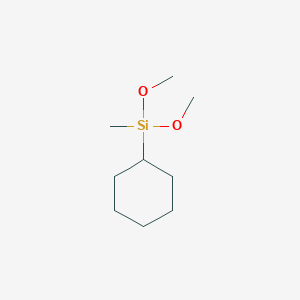

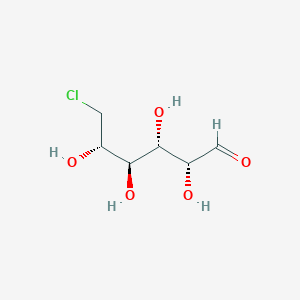
![9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-](/img/structure/B98907.png)
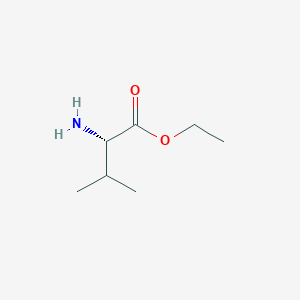
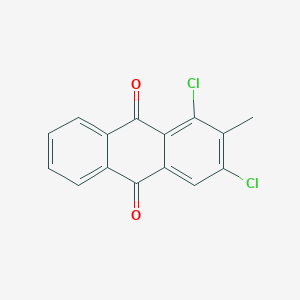
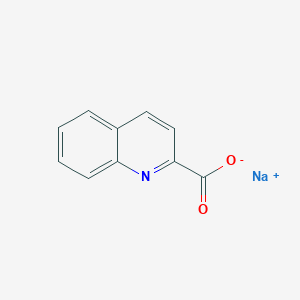
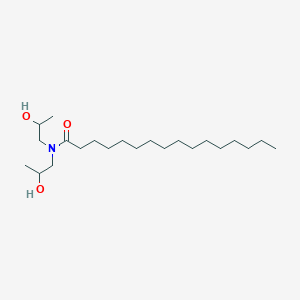
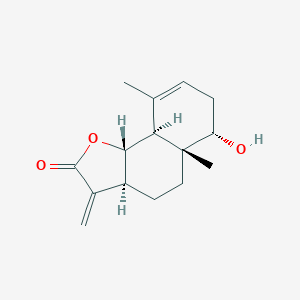
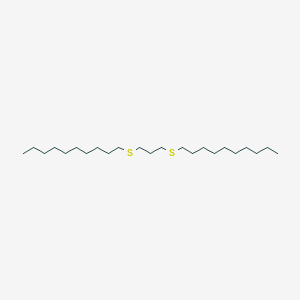
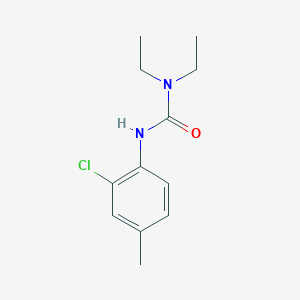

![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)
